
Meta-Amorolfine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Meta-Amorolfine-d3 is a deuterated form of amorolfine, a morpholine antifungal drug. The deuterium atoms replace hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in understanding the pharmacokinetics and metabolic pathways of the compound. Amorolfine itself is known for its efficacy against a broad spectrum of fungi, including dermatophytes, yeasts, and molds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meta-Amorolfine-d3 involves the incorporation of deuterium atoms into the amorolfine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound would likely follow similar routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity of the deuterated compound. The use of continuous flow reactors and other advanced technologies could enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Meta-Amorolfine-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound.
Substitution: Substitution reactions can occur at the aromatic ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Parent compound (this compound).
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Meta-Amorolfine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium atoms in this compound can help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.
Drug Development: It can be used in the development of new antifungal agents by studying its interactions with fungal enzymes.
Biological Research: The compound can be used to study the effects of deuterium substitution on biological activity and stability.
Industrial Applications: this compound can be used in the formulation of antifungal products with enhanced stability and efficacy
Mechanism of Action
Meta-Amorolfine-d3 exerts its antifungal effects by inhibiting the fungal enzymes delta-14 reductase and delta-7-delta-8 isomerase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to the accumulation of ignosterol and other sterol intermediates. This disruption compromises the integrity of the fungal cell membrane, ultimately leading to cell death .
Comparison with Similar Compounds
Amorolfine: The non-deuterated form of Meta-Amorolfine-d3, used widely as an antifungal agent.
Ciclopirox: Another antifungal agent with a different mechanism of action, inhibiting metal-dependent enzymes in the fungal cell.
Terbinafine: An allylamine antifungal that inhibits squalene epoxidase, another enzyme in the ergosterol biosynthesis pathway.
Uniqueness of this compound: The incorporation of deuterium atoms in this compound provides unique advantages, such as:
Enhanced Stability: Deuterium atoms can increase the stability of the compound by reducing the rate of metabolic degradation.
Improved Pharmacokinetics: The deuterium substitution can lead to altered pharmacokinetic properties, potentially enhancing the efficacy and duration of action of the compound.
Research Utility: The deuterated form is valuable in research for tracing metabolic pathways and studying the effects of isotopic substitution .
This compound represents a significant advancement in antifungal research, offering unique properties and applications that distinguish it from other similar compounds. Its potential in various scientific and industrial fields makes it a compound of considerable interest.
Properties
Molecular Formula |
C21H35NO |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-[3,3,3-trideuterio-2-[[3-(2-methylbutan-2-yl)phenyl]methyl]propyl]morpholine |
InChI |
InChI=1S/C21H35NO/c1-7-21(5,6)20-10-8-9-19(12-20)11-16(2)13-22-14-17(3)23-18(4)15-22/h8-10,12,16-18H,7,11,13-15H2,1-6H3/t16?,17-,18+/i2D3 |
InChI Key |
GRIBGNAQPXRQMB-LSSUNRDSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC(=CC=C1)C(C)(C)CC)CN2C[C@H](O[C@H](C2)C)C |
Canonical SMILES |
CCC(C)(C)C1=CC=CC(=C1)CC(C)CN2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


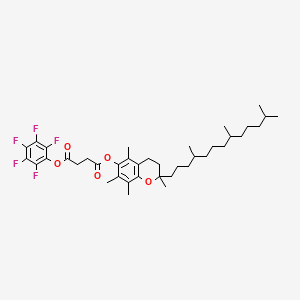
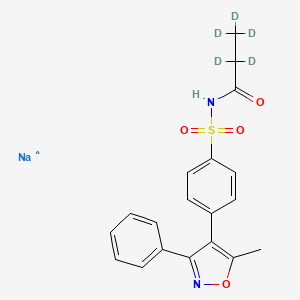
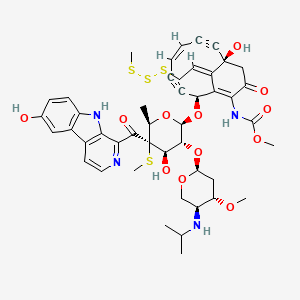
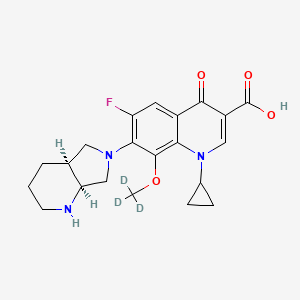
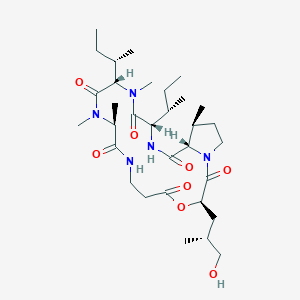
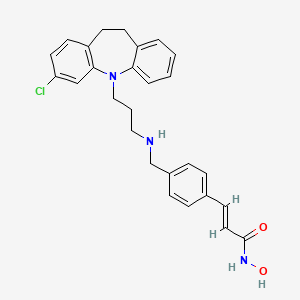
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
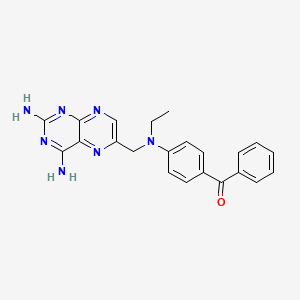
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
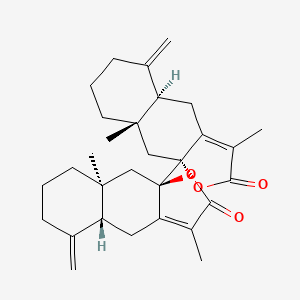
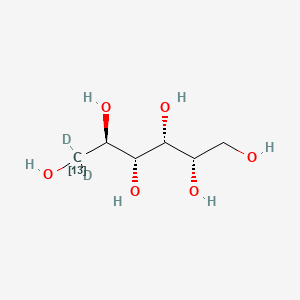


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)
